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Abstract: Bromodiiodomethane (CHBrI₂) is a trihalomethane notable for its high reactivity and

utility as a precursor in various organic transformations. This technical guide provides an in-

depth analysis of its core synthetic applications, focusing on its role in the generation of

reactive intermediates for cyclopropanation reactions. Detailed experimental methodologies,

structured data tables for key properties, and process visualizations are presented to facilitate

its practical application in research and development, particularly within the realms of medicinal

chemistry and novel material synthesis.

Introduction to Bromodiiodomethane
Bromodiiodomethane is a halogenated methane derivative containing one bromine and two

iodine atoms.[1] Found naturally in the oil of the alga Asparagopsis taxiformis, it is a light-yellow

solid at standard conditions.[1][2] Its significant reactivity, stemming from the presence of

multiple halogen atoms, makes it a valuable reagent in organic synthesis.[2][3] The primary

utility of bromodiiodomethane lies in its ability to serve as a precursor to bromoiodocarbene

or related carbenoid species, which are highly reactive intermediates for constructing strained

ring systems.[2] This guide will explore its synthesis, key reactions, and detailed protocols for

its use.

Physicochemical Properties
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A summary of the key physical and chemical properties of bromodiiodomethane is provided

below. This data is essential for safe handling, reaction planning, and analytical

characterization.

Property Value Reference

CAS Number 557-95-9 [2][4]

Molecular Formula CHBrI₂ [1][4]

Molar Mass 346.73 g/mol [1][4]

Appearance Light yellow solid [2]

Melting Point 49 °C [2]

Boiling Point 221.5 °C [2]

Density 3.6 ± 0.1 g/cm³ [2]

Solubility
Soluble in water, ethanol, and

various organic solvents
[2]

SMILES C(Br)(I)I [1][2]

InChI Key
PTGIGXMFLYACDM-

UHFFFAOYSA-N
[1][2]

Core Reactivity and Synthetic Pathways
The synthetic utility of bromodiiodomethane is fundamentally linked to its ability to generate a

highly reactive bromoiodocarbene intermediate. This species can then engage in various

transformations, with cyclopropanation being the most prominent.
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Caption: Logical overview of bromodiiodomethane's primary synthetic roles.

In the presence of a strong base, such as sodium hydroxide with a phase-transfer catalyst like

benzyltriethylammonium chloride, bromodiiodomethane can undergo α-elimination to form

bromoiodocarbene (:CBrI).[2] This highly electrophilic species readily reacts with electron-rich

systems like alkenes.

Alternatively, in a manner analogous to the Simmons-Smith reaction which uses

diiodomethane, bromodiiodomethane can react with activated metals like a zinc-copper

couple or organometallic reagents such as diethylzinc.[5][6][7] This forms a metal carbenoid

(e.g., IZnCHBrI), which behaves as a carbene equivalent but is often more stable and

selective.[8]
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The addition of the carbene or carbenoid derived from bromodiiodomethane to an alkene is a

powerful method for synthesizing cyclopropane rings.[2][6] This reaction is a type of cheletropic

addition and is stereospecific, meaning the stereochemistry of the starting alkene is retained in

the cyclopropane product.[6][7] For instance, a cis-alkene will yield a cis-substituted

cyclopropane.[8] This stereospecificity is a key advantage in synthetic design.

Bromodiiodomethane can also serve as a building block for other mixed halogenated

methanes. A notable example is its reaction with antimony pentachloride (SbCl₅), which results

in a halogen exchange to produce bromochloroiodomethane (CHBrClI).[2][9]

Experimental Protocols
The following sections provide detailed methodologies for the synthesis of

bromodiiodomethane and its subsequent use in a representative cyclopropanation reaction.

This protocol is based on the established literature procedure.[2]

Reaction: Iodoform (triiodomethane) is reacted with bromine to yield bromodiiodomethane.

Reagents:

Iodoform (CHI₃)

Liquid Bromine (Br₂)

Carbon tetrachloride (CCl₄), anhydrous

Procedure:

In a round-bottom flask cooled to 0 °C in an ice bath, dissolve iodoform in anhydrous

carbon tetrachloride.

Slowly add a solution of bromine in carbon tetrachloride dropwise to the iodoform solution

with continuous stirring.

Maintain the temperature at 0 °C throughout the addition.

After the addition is complete, allow the reaction to stir for an additional hour at 0 °C.
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The reaction mixture can then be worked up by washing with an aqueous solution of

sodium thiosulfate to remove unreacted bromine, followed by washing with brine.

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate

under reduced pressure.

The crude product can be purified by recrystallization or column chromatography. A

reported yield for this reaction is approximately 52%.[2]

The following is a representative protocol for the cyclopropanation of an alkene using a

trihalomethane and a zinc-copper couple, adapted from established methods for analogous

reagents like dibromoiodomethane.[5] This procedure is directly applicable to

bromodiiodomethane for the synthesis of bromoiiodocyclopropanes.

Materials & Equipment:

Flame-dried, three-necked round-bottom flask with a magnetic stir bar

Dropping funnel and a nitrogen/argon inlet

Zinc-Copper (Zn(Cu)) couple

Alkene substrate

Bromodiiodomethane (CHBrI₂)

Anhydrous dichloromethane (DCM)

Saturated aqueous ammonium chloride (NH₄Cl)

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Silica gel for column chromatography

Safety Precautions: Trihalomethanes are hazardous and should be handled in a well-

ventilated fume hood.[3] Mandatory personal protective equipment (PPE) includes chemical

safety goggles, a face shield, and chemical-resistant gloves (e.g., nitrile).[5]
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Experimental Workflow: Cyclopropanation

1. Reaction Setup
- Flame-dried flask under N₂

- Add Zn(Cu) couple & DCM
- Cool to 0°C

2. Reagent Addition (0°C)
- Add CHBrI₂ in DCM dropwise

- Stir for 30 min
- Add alkene in DCM dropwise

3. Reaction Progression
- Warm to room temperature

- Stir for 12-24 hours
- Monitor by TLC/GC-MS

4. Aqueous Work-up
- Quench with sat. NH₄Cl
- Extract with DCM (3x)

- Wash with brine

5. Purification
- Dry organic layer (MgSO₄)

- Filter and concentrate
- Flash column chromatography

Final Product
(Bromoiiodocyclopropane)

Click to download full resolution via product page

Caption: Step-by-step workflow for a typical cyclopropanation reaction.

Detailed Procedure:

Reaction Setup: To the flame-dried flask under an inert atmosphere (N₂ or Ar), add the

Zn(Cu) couple. Add anhydrous dichloromethane via syringe and cool the resulting

suspension to 0 °C in an ice bath.[5]

Reagent Addition: Dissolve bromodiiodomethane in anhydrous DCM and add it dropwise

to the cooled zinc suspension over 30 minutes. Stir the mixture at 0 °C for an additional 30

minutes to allow for carbenoid formation. Subsequently, add the alkene, dissolved in

anhydrous DCM, dropwise to the reaction mixture over 30 minutes.[5]

Reaction Progression: Allow the mixture to slowly warm to room temperature and stir for

12-24 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or
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Gas Chromatography-Mass Spectrometry (GC-MS).[5]

Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl

solution. Transfer the mixture to a separatory funnel and extract the aqueous layer three

times with DCM. Combine the organic layers and wash with brine.[5]

Purification: Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter off

the drying agent and concentrate the filtrate under reduced pressure. The crude product

can then be purified by flash column chromatography on silica gel to afford the desired

bromoiiodocyclopropane.[5]

Applications in Drug Development and Medicinal
Chemistry
While direct applications of bromodiiodomethane in approved pharmaceuticals are not widely

documented, its utility lies in the construction of key structural motifs relevant to drug discovery.

Cyclopropane Ring Introduction: The cyclopropane moiety is of significant interest in

medicinal chemistry.[10] It acts as a "bioisostere" for double bonds and other functional

groups, imparting unique conformational constraints, improving metabolic stability, and

modulating lipophilicity in drug candidates. The use of bromodiiodomethane provides a

direct route to functionalized cyclopropanes that can serve as versatile building blocks for

more complex molecular architectures.[10]

Scaffold Development: Bromine-containing compounds are integral to the development of a

wide range of pharmaceuticals, including antimicrobial, antiviral, and anticancer agents.[11]

The ability to use bromodiiodomethane to introduce a bromo-functionalized scaffold allows

for further synthetic elaboration, such as cross-coupling reactions, to build diverse compound

libraries for screening.

Conclusion
Bromodiiodomethane is a potent and versatile reagent in organic synthesis, primarily valued

for its role as a bromoiodocarbene precursor. Its application in the stereospecific

cyclopropanation of alkenes provides a reliable method for accessing structurally important

bromoiiodocyclopropanes. The detailed protocols and workflow visualizations provided in this
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guide offer a practical framework for researchers and drug development professionals to

leverage the synthetic potential of this reactive trihalomethane in their work. Proper adherence

to safety protocols is critical when handling this and related compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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